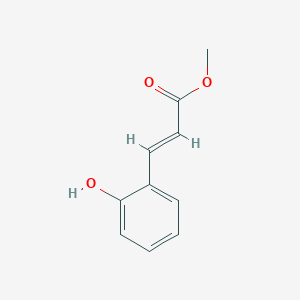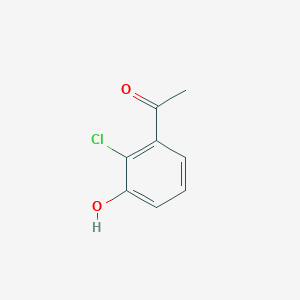
1-(2-Chloro-3-hydroxyphenyl)ethanone
Descripción general
Descripción
1-(2-Chloro-3-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C8H7ClO2 and its molecular weight is 170.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloro-3-hydroxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-3-hydroxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Derivatives for Antimicrobial Studies : A derivative of 1-(2-Chloro-3-hydroxyphenyl)ethanone was prepared and demonstrated excellent antimicrobial activities, highlighting its potential in the development of antimicrobial agents (Sherekar, Padole, & Kakade, 2022).
Crystal Structure Analysis : The crystal structure of a compound related to 1-(2-Chloro-3-hydroxyphenyl)ethanone was confirmed by XRD, offering insights into its molecular structure and potential applications in materials science (Majumdar, 2016).
Chemical Properties and Reactions
Fluorescent Probe Development : A study utilized a derivative of 1-(2-Chloro-3-hydroxyphenyl)ethanone to develop a fluorescent on-off probe with high selectivity for H2S, highlighting its application in biological systems (Fang, Jiang, Sun, & Li, 2019).
Conformational Studies in Molecular Modeling : Research involved the creation of a series of compounds derived from (3-chloromethyl-4-hydroxyphenyl)ethanone, aiding in understanding molecular conformations and interactions (Čižmáriková, Polakovičová, & Mišíková, 2002).
Applications in Material Science
Crystallographic Identification in Organic Synthesis : The unexpected by-product of a reaction, closely related to 1-(2-Chloro-3-hydroxyphenyl)ethanone, was identified, providing valuable information for organic synthesis processes (Manzano, Baggio, & Cukiernik, 2015).
Study of Iron Complex Compounds : Complex compounds of Fe(III) with ligands derived from similar compounds were synthesized and characterized, showing potential in the field of coordination chemistry and material science (Flondor, Roșca, Sibiescu, Vizitiu, Sutiman, Căilean, & Cretescu, 2009).
Propiedades
IUPAC Name |
1-(2-chloro-3-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTDPKSTBVBEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-3-hydroxyphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B7903481.png)


![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B7903505.png)

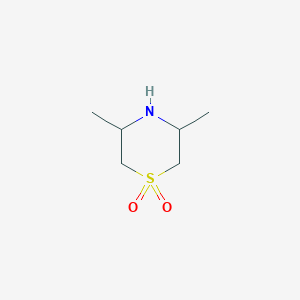
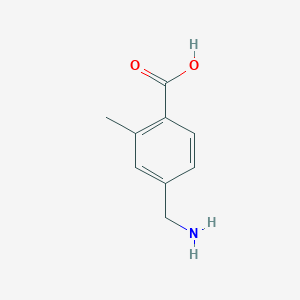
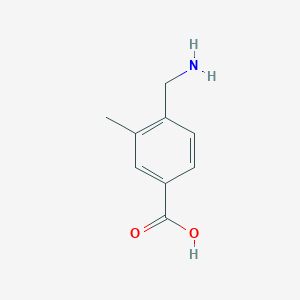



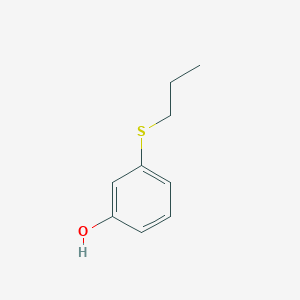
![Benzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B7903581.png)
